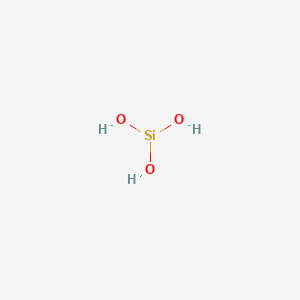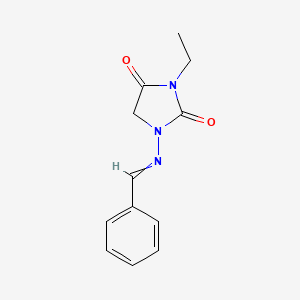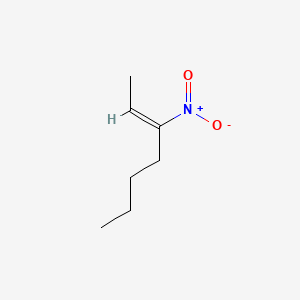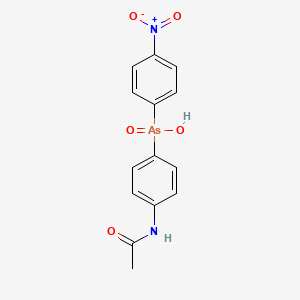
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is an organic compound that features both acetamidophenyl and nitrophenyl groups attached to an arsinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid typically involves multi-step organic reactions. One common method starts with the nitration of acetanilide to produce 4-nitroacetanilide. This intermediate is then subjected to a coupling reaction with an arsinic acid derivative under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The arsinic acid moiety can be oxidized to form arsinic oxide derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Reduction of the nitro group: Produces (4-Acetamidophenyl)-(4-aminophenyl)arsinic acid.
Oxidation of the arsinic acid: Forms arsinic oxide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of arsinic acid derivatives on biological systems. It may serve as a model compound for investigating the interactions between organic arsenic compounds and biological molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s arsinic acid moiety can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. Additionally, the nitrophenyl group may participate in redox reactions, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenyl acetate: Similar in structure but lacks the nitrophenyl and arsinic acid groups.
4-Nitrophenyl arsinic acid: Contains the nitrophenyl and arsinic acid groups but lacks the acetamidophenyl group.
4-Acetamidophenyl arsinic acid: Contains the acetamidophenyl and arsinic acid groups but lacks the nitrophenyl group.
Uniqueness
(4-Acetamidophenyl)-(4-nitrophenyl)arsinic acid is unique due to the presence of both acetamidophenyl and nitrophenyl groups attached to an arsinic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
6277-59-4 |
|---|---|
Fórmula molecular |
C14H13AsN2O5 |
Peso molecular |
364.18 g/mol |
Nombre IUPAC |
(4-acetamidophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C14H13AsN2O5/c1-10(18)16-13-6-2-11(3-7-13)15(19,20)12-4-8-14(9-5-12)17(21)22/h2-9H,1H3,(H,16,18)(H,19,20) |
Clave InChI |
RUKWUFHIHQIJKB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)




![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
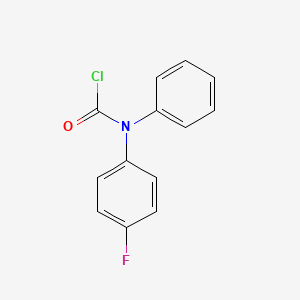

![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
